Lipophilicity Advantage Over Primary Alcohol Analog
The target compound has a computed LogP of 0.23, which is approximately 4-fold higher than the 0.057 LogP of 1-(4-hydroxybutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . This difference arises from the branched secondary alcohol in the target versus the linear primary alcohol in the comparator.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.23 (calculated) |
| Comparator Or Baseline | 1-(4-Hydroxybutyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid; LogP = 0.057 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.17 (approx. 4-fold higher partition coefficient) |
| Conditions | Calculated LogP values sourced from vendor technical datasheets; method not specified but consistent with standard fragment-based algorithms. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability of downstream derivatives, a key parameter in cell-based assays and in vivo studies.
